Higher Lipophilicity (XLogP3 +0.7) Versus the Des-Chloro Analog Drives Differential Partitioning
The target compound exhibits an XLogP3 of 4.2, compared to 3.5 for the closest des-chloro analog (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, CAS 71422-80-5), yielding a ΔXLogP3 of +0.7 [1][2]. This 0.7 log-unit increase in computed lipophilicity arises from the additional 4-chloro substituent on the aniline ring and is expected to alter organic/aqueous partitioning behavior during workup and purification steps.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 71422-80-5), XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.7 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.7 log-unit higher lipophilicity means the target compound partitions more strongly into organic solvents, which can improve extraction efficiency during multi-step synthesis but also necessitates adjusted chromatographic conditions relative to the des-chloro analog.
- [1] PubChem Compound Summary for CID 13490925, 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, XLogP3-AA property. View Source
- [2] PubChem Compound Summary for CID 2764116, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, XLogP3-AA property. View Source
